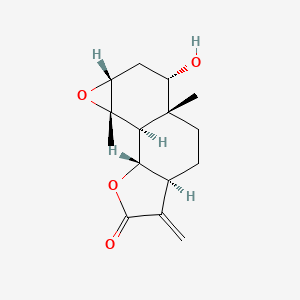

Ludovicin A

Description

Ludovicin A is a sesquiterpene lactone (STL) belonging to the eudesmanolide subclass, first isolated from Artemisia ludoviciana subsp. mexicana . It is characterized by a bicyclic eudesmane skeleton with an α-methylene-γ-lactone moiety, a structural feature common to bioactive STLs. Ludovicin A has been identified in several Tanacetum species, including T. praeteritum and T. vulgare, and is notable for its cytotoxic properties against cancer cell lines . Prior to 2012, its complete 13C-NMR data were unreported, complicating structural elucidation efforts .

Properties

CAS No. |

27740-13-2 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(1S,2S,6S,9R,10S,12R,14S)-10-hydroxy-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one |

InChI |

InChI=1S/C15H20O4/c1-7-8-4-5-14(2)9(16)6-10-15(3,19-10)12(14)11(8)18-13(7)17/h8-12,16H,1,4-6H2,2-3H3/t8-,9-,10+,11-,12+,14-,15+/m0/s1 |

InChI Key |

OAWNDSFRANSMHG-PDIQHLCYSA-N |

SMILES |

CC12CCC3C(C1C4(C(O4)CC2O)C)OC(=O)C3=C |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@H]([C@H]1[C@]4([C@H](O4)C[C@@H]2O)C)OC(=O)C3=C |

Canonical SMILES |

CC12CCC3C(C1C4(C(O4)CC2O)C)OC(=O)C3=C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ludovicin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ludovicin A shares structural and functional similarities with other eudesmanolides, particularly those isolated from Tanacetum and Artemisia species. Below is a detailed comparison:

Structural Analogues

Ludovicin B: Structure: Differs from Ludovicin A by the position of hydroxyl groups and acetyl substitutions. Sources: Co-occurs with Ludovicin A in T. praeteritum and A. ludoviciana . Bioactivity: Exhibits stronger cytotoxicity against A549 lung carcinoma cells (IC₅₀ = 12.3 µM) compared to Ludovicin A (IC₅₀ = 18.7 µM) .

Douglanin: Structure: Contains an additional epoxy group but retains the eudesmane core. Sources: Found in T. vulgare and T. praeteritum . Bioactivity: Most potent cytotoxic agent among eudesmanolides, with IC₅₀ values of 8.2 µM (A549) and 7.5 µM (V79379A) .

Parthenolide: Structure: A germacranolide STL with a distinct 10-membered ring. Sources: Ubiquitous in Tanacetum spp., notably T. parthenium. Bioactivity: Broader anticancer mechanisms (e.g., NF-κB inhibition) but lower cytotoxicity in T. vulgare extracts compared to Ludovicin A .

Functional Analogues

Comparative Bioactivity Data

Table 1. Cytotoxic Activity of Ludovicin A and Analogues

Research Findings and Mechanistic Insights

- Potency Hierarchy: Douglanin > Ludovicin B > Ludovicin A > Parthenolide in cytotoxic efficacy .

- Structural Determinants : The α-methylene-γ-lactone group in Ludovicin A and B is critical for alkylating cellular thiols, triggering apoptosis. Ludovicin B’s enhanced activity may arise from additional acetyl groups improving membrane permeability .

- Species-Specific Production : Ludovicin A is abundant in T. vulgare subsp. sicilum, whereas Ludovicin B dominates in A. ludoviciana, suggesting ecological or genetic influences on STL profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.